2-(4-Chlorophenoxyacetylamino)-3-ethoxycarbonylthieno(2,3-b)quinuclidi ne 2-(4-Chlorophenoxyacetylamino)-3-ethoxycarbonylthieno(2,3-b)quinuclidi ne
Brand Name: Vulcanchem
CAS No.: 112290-21-8
VCID: VC0038792
InChI: InChI=1S/C20H21ClN2O4S/c1-2-26-20(25)17-16-12-7-9-23(10-8-12)19(16)28-18(17)22-15(24)11-27-14-5-3-13(21)4-6-14/h3-6,12H,2,7-11H2,1H3,(H,22,24)
SMILES: CCOC(=O)C1=C(SC2=C1C3CCN2CC3)NC(=O)COC4=CC=C(C=C4)Cl
Molecular Formula: C20H21ClN2O4S
Molecular Weight: 420.9 g/mol

2-(4-Chlorophenoxyacetylamino)-3-ethoxycarbonylthieno(2,3-b)quinuclidi ne

CAS No.: 112290-21-8

Main Products

VCID: VC0038792

Molecular Formula: C20H21ClN2O4S

Molecular Weight: 420.9 g/mol

2-(4-Chlorophenoxyacetylamino)-3-ethoxycarbonylthieno(2,3-b)quinuclidi ne - 112290-21-8

CAS No. 112290-21-8
Product Name 2-(4-Chlorophenoxyacetylamino)-3-ethoxycarbonylthieno(2,3-b)quinuclidi ne
Molecular Formula C20H21ClN2O4S
Molecular Weight 420.9 g/mol
IUPAC Name ethyl 4-[[2-(4-chlorophenoxy)acetyl]amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carboxylate
Standard InChI InChI=1S/C20H21ClN2O4S/c1-2-26-20(25)17-16-12-7-9-23(10-8-12)19(16)28-18(17)22-15(24)11-27-14-5-3-13(21)4-6-14/h3-6,12H,2,7-11H2,1H3,(H,22,24)
Standard InChIKey WQGKLJCFLHVUOA-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1C3CCN2CC3)NC(=O)COC4=CC=C(C=C4)Cl
Canonical SMILES CCOC(=O)C1=C(SC2=C1C3CCN2CC3)NC(=O)COC4=CC=C(C=C4)Cl
Synonyms 2-(4-Chlorophenoxyacetylamino)-3-ethoxycarbonylthieno(2,3-b)quinuclidi ne
PubChem Compound 978362
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator